Cas no 106750-01-0 (Cyclohexanone,2,3,4-trihydroxy-6-methyl-, (2S,3R,4R,6R)-)

Cyclohexanone,2,3,4-trihydroxy-6-methyl-, (2S,3R,4R,6R)- structure
106750-01-0 structure
Product name:Cyclohexanone,2,3,4-trihydroxy-6-methyl-, (2S,3R,4R,6R)-
CAS No:106750-01-0
MF:C7H12O4
MW:160.167782783508
CID:172170
PubChem ID:552230

Cyclohexanone,2,3,4-trihydroxy-6-methyl-, (2S,3R,4R,6R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,2,3,4-trihydroxy-6-methyl-, (2S,3R,4R,6R)-
    • 2,3,4-trihydroxy-6-methylcyclohexan-1-one
    • 2,3,4-Trihydroxy-6-methylcyclohexanone
    • (-)-gabosine B
    • (2S,3R,4R)-2,3,4-trihydroxy-6-methylcyclohexan-1-one
    • (2S,3R,4R,6R)-2,3,4-trihydroxy-6-methylcyclohexanone
    • AC1LB6JK
    • ACMC-20brnk
    • AG-D-21384
    • AGN-PC-004TRL
    • CTK4A4744
    • ent-gabosine F
    • FQFXYFNHFVFHPV-UHFFFAOYSA-N
    • SCHEMBL16432911
    • DTXSID30338969
    • 106750-01-0
    • 2,3,4-Trihydroxy-6-methylcyclohexanone #
    • Cyclohexanone, 2,3,4-trihydroxy-6-methyl-, [2S-(2.alpha.,3.beta.,4.beta.,6.alpha.)]-
    • Inchi: InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3
    • InChI Key: FQFXYFNHFVFHPV-UHFFFAOYSA-N
    • SMILES: CC1CC(O)C(O)C(O)C1=O

Computed Properties

  • Exact Mass: 160.07356
  • Monoisotopic Mass: 160.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Surface Charge: 0
  • Tautomer Count: 9
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • PSA: 77.76

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